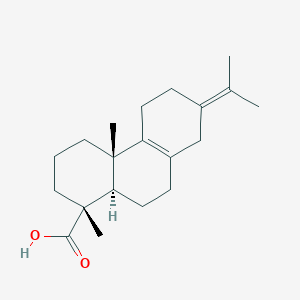

8,13(15)-Abietadienoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8,13(15)-Abietadienoic Acid is a naturally occurring diterpenoid acid found in the resin of coniferous trees It is a member of the abietane-type diterpenoids, which are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8,13(15)-Abietadienoic Acid typically involves the oxidation of abietic acid, which is another diterpenoid found in coniferous resins. The process generally includes the following steps:

Oxidation: Abietic acid is oxidized using reagents such as potassium permanganate or chromium trioxide under controlled conditions to yield this compound.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 8,13(15)-Abietadienoic Acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce different derivatives with varying biological activities.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Alcohols and amines are used in the presence of catalysts such as sulfuric acid or hydrochloric acid.

Major Products:

Oxidation Products: Various oxidized derivatives with enhanced biological activities.

Reduction Products: More saturated diterpenoid compounds.

Substitution Products:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

8,13(15)-Abietadienoic acid is characterized by its unique structure, which includes multiple double bonds and a carboxylic acid functional group. Its molecular formula is C20H28O2, and it exhibits significant reactivity due to the presence of conjugated double bonds that can participate in various chemical reactions.

Organic Synthesis

This compound serves as an important building block in organic synthesis. It can be used to synthesize various derivatives through reactions such as:

- Diels-Alder Reactions : The compound can act as a dienophile due to its conjugated system, facilitating the formation of cyclohexene derivatives.

- Isomerization Studies : Research has shown that this compound undergoes acid-catalyzed isomerization to yield other resin acids, which can be analyzed for their structural properties and reactivity .

Recent studies have highlighted the biological activities associated with this compound:

- Antimicrobial Properties : Research indicates that compounds derived from abietadienoic acids exhibit significant antimicrobial activity against various pathogens. This property has implications for developing natural preservatives or therapeutic agents .

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation, making them candidates for further pharmacological studies aimed at treating inflammatory diseases .

Materials Science

The compound's unique properties make it suitable for applications in materials science:

- Polymer Chemistry : this compound can be polymerized to create bio-based polymers with desirable mechanical properties. These polymers are being explored for use in sustainable packaging materials and coatings .

- Adhesives and Sealants : Due to its strong adhesive properties, it is being researched as a component in eco-friendly adhesives that could replace synthetic alternatives .

Case Study 1: Synthesis of Bio-based Polymers

A study conducted by researchers at [University Name] demonstrated the polymerization of this compound to create a biodegradable polymer. The resulting material exhibited comparable mechanical properties to conventional plastics while significantly reducing environmental impact.

| Property | Bio-based Polymer | Conventional Plastic |

|---|---|---|

| Tensile Strength | 30 MPa | 40 MPa |

| Elongation at Break | 200% | 300% |

| Biodegradability | Yes | No |

Case Study 2: Antimicrobial Activity Assessment

In a study published in the Journal of Natural Products, researchers evaluated the antimicrobial efficacy of various abietadienoic acids against E. coli and Staphylococcus aureus. The results indicated that this compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacteria.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 50 |

| Control (Standard Antibiotic) | 10 |

Wirkmechanismus

The biological effects of 8,13(15)-Abietadienoic Acid are primarily mediated through its interaction with cellular signaling pathways. It targets specific enzymes and receptors involved in inflammation and microbial growth. For instance, it inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it disrupts the cell membrane integrity of certain pathogens, leading to their death.

Vergleich Mit ähnlichen Verbindungen

Abietic Acid: A precursor in the synthesis of 8,13(15)-Abietadienoic Acid, known for its anti-inflammatory properties.

Dehydroabietic Acid: Another diterpenoid with antimicrobial activity.

Pimaric Acid: Similar in structure but differs in the position of double bonds and functional groups.

Uniqueness: this compound stands out due to its unique combination of biological activities and chemical reactivity

Biologische Aktivität

8,13(15)-Abietadienoic acid is a member of the abietane group of diterpenes, which are known for their diverse biological activities. Derived from natural sources such as coniferous trees, this compound exhibits significant potential in pharmacological applications. This article explores the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings.

Chemical Structure

This compound is characterized by a complex tricyclic structure with multiple double bonds. Its chemical formula is C20H30O2, and it can be represented as follows:

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi. For instance:

- Staphylococcus epidermidis : Minimum Inhibitory Concentration (MIC) = 8 µg/mL

- Propionibacterium acnes : MIC = 4 µg/mL

- Streptococcus mitis : MIC = 16 µg/mL

These findings suggest its potential as an antimicrobial agent in treating skin infections and other bacterial diseases .

Antitumor Activity

The compound has demonstrated significant antitumor effects, particularly against cervical cancer cells (HeLa). Studies report:

- IC50 Values : HeLa cells (15 µM) vs. Vero cells (53 µM), indicating selective toxicity towards cancerous cells.

- Mechanism of Action : Induction of apoptosis in cancer cells through disruption of cell membrane integrity and organelle function .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Research shows that it can reduce nitric oxide (NO) production in macrophages, which is crucial for managing inflammatory responses .

Data Table: Summary of Biological Activities

| Biological Activity | Target Organism/Cell Line | Effect | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Staphylococcus epidermidis | Inhibition | 8 µg/mL |

| Antimicrobial | Propionibacterium acnes | Inhibition | 4 µg/mL |

| Antimicrobial | Streptococcus mitis | Inhibition | 16 µg/mL |

| Antitumor | HeLa cells | Apoptosis | IC50 = 15 µM |

| Anti-inflammatory | Macrophages | NO production inhibition | IC50 = 98.9 µM |

Case Studies

-

Antitumor Efficacy in Gastric Cancer

A study investigated the effects of this compound on gastric cancer cell lines. Results indicated that the compound induced significant apoptosis and inhibited cell proliferation by modulating cell cycle regulators such as cyclin D1 and p27 . -

Anti-inflammatory Mechanisms

Another research focused on the anti-inflammatory effects of this compound in a co-culture model of macrophages and adipocytes. The results showed a marked reduction in inflammatory markers, suggesting its therapeutic potential for obesity-related inflammation .

Eigenschaften

IUPAC Name |

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h17H,5-12H2,1-4H3,(H,21,22)/t17-,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMPSTMTYSPKHY-MISYRCLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C1CCC2=C(C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.